Photo-lenalidomide-acid

PHOTAC optical control of protein degradation azobenzene photoswitch

Photo-lenalidomide-acid (CAS 2363154-39-4) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand containing a dimethoxy azo-benzene photoswitch, with the molecular formula C₂₃H₂₂N₄O₈ and molecular weight 482.45 g/mol. This compound serves as a carboxylic acid-functionalized precursor for synthesizing PHOTACs (PHOtochemically TArgeting Chimeras) — a class of photoswitchable degraders that enable optical control of targeted protein degradation with spatiotemporal precision.

Molecular Formula C23H22N4O8
Molecular Weight 482.4 g/mol
Cat. No. B15545231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoto-lenalidomide-acid
Molecular FormulaC23H22N4O8
Molecular Weight482.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22N4O8/c1-33-17-8-12(9-18(34-2)21(17)35-11-20(29)30)25-26-15-5-3-4-13-14(15)10-27(23(13)32)16-6-7-19(28)24-22(16)31/h3-5,8-9,16H,6-7,10-11H2,1-2H3,(H,29,30)(H,24,28,31)
InChIKeyCGLOIOJVUYAUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Photo-lenalidomide-acid (CAS 2363154-39-4): A Photoswitchable Cereblon E3 Ligase Ligand for Light-Controlled Targeted Protein Degradation


Photo-lenalidomide-acid (CAS 2363154-39-4) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand containing a dimethoxy azo-benzene photoswitch, with the molecular formula C₂₃H₂₂N₄O₈ and molecular weight 482.45 g/mol . This compound serves as a carboxylic acid-functionalized precursor for synthesizing PHOTACs (PHOtochemically TArgeting Chimeras) — a class of photoswitchable degraders that enable optical control of targeted protein degradation with spatiotemporal precision [1]. Photo-lenalidomide-acid is supplied with a carboxylic acid functional handle positioned on the phenoxy group of the photoswitch for ready conjugation to linker/target protein ligands .

Why Photo-lenalidomide-acid Cannot Be Substituted by Generic Lenalidomide or Pomalidomide in Light-Controlled Degradation Workflows


Conventional lenalidomide, pomalidomide, and thalidomide bind CRBN constitutively (IC₅₀ values ~3 μM for lenalidomide/pomalidomide, ~30 μM for thalidomide) [1] and cannot be switched off, leading to continuous degradation activity. Standard photocaged PROTACs (pc-PROTACs) that employ photolabile caging groups on CRBN ligands operate via irreversible photocleavage, permitting only one-way activation [2]. In contrast, the photo-lenalidomide-acid scaffold incorporates an azobenzene photoswitch that enables reversible isomerization between trans (inactive) and cis (active) states via different wavelengths of light (390 nm for activation, >450 nm for deactivation) [3]. This bi-directional optical control is functionally absent in lenalidomide, pomalidomide, and irreversible pc-PROTAC systems. For procurement decisions, this means photo-lenalidomide-acid is the only precursor among CRBN ligands that enables synthesis of reversibly photoswitchable degraders, a capability critical for experiments requiring temporal control of degradation kinetics.

Photo-lenalidomide-acid Differential Evidence: Quantitative Comparison Against Lenalidomide, Pomalidomide, and Photocaged PROTACs


Reversible Photoswitching Enables Bi-Directional Optical Control Absent in Lenalidomide and Irreversible pc-PROTACs

Photo-lenalidomide-acid contains a dimethoxy azo-benzene photoswitch that undergoes reversible trans-to-cis isomerization. PHOTACs built from this scaffold are inactive in the trans configuration (dark state) and become active upon 390 nm irradiation, which induces the cis isomer. Deactivation is achieved via >450 nm irradiation or thermal relaxation [1]. This reversible switching capability is absent in lenalidomide (constitutively active), pomalidomide (constitutively active), and pc-PROTACs (irreversible photocleavage only).

PHOTAC optical control of protein degradation azobenzene photoswitch targeted protein degradation

CRBN Binding Affinity Retention: Photo-lenalidomide-acid-Based PHOTACs Maintain ~3 μM Target Engagement vs. Lenalidomide's ~3 μM CRBN IC₅₀

The photo-lenalidomide scaffold preserves the CRBN-binding pharmacophore of lenalidomide. Literature reports that lenalidomide binds CRBN-DDB1 complex with IC₅₀ of ~3 μM, representing approximately 10-fold higher affinity than thalidomide (~30 μM) [1]. Photo-lenalidomide-acid-derived PHOTACs demonstrate light-dependent degradation of BRD2/3/4 and FKBP12, confirming that CRBN recruitment is maintained in the active cis state [2]. In comparative terms, pomalidomide also exhibits ~3 μM CRBN IC₅₀ [1] but lacks photoswitch functionality.

cereblon binding E3 ligase recruitment CRBN affinity lenalidomide analog

Carboxylic Acid Functional Handle: Positioned for Ready Conjugation Unlike Unfunctionalized Lenalidomide

Photo-lenalidomide-acid is supplied with a carboxylic acid functional handle on the phenoxy group of the photoswitch, enabling ready conjugation to amine-terminated linkers or target ligands via amide bond formation . Unmodified lenalidomide lacks a suitable conjugation handle for PROTAC assembly, requiring synthetic derivatization before use. In contrast, pomalidomide-based building blocks (e.g., pomalidomide 4'-alkylC3-amine) provide an amine handle but lack photoswitch capability. The carboxylic acid moiety on photo-lenalidomide-acid is specifically positioned distal to the CRBN-binding glutarimide ring to preserve binding interactions [1].

degrader building block PROTAC synthesis conjugation handle functionalized E3 ligand

390 nm Activation Wavelength Enables Reversible Switching Compared to 365 nm Irreversible Photocleavage in pc-PROTACs

Photo-lenalidomide-acid-based PHOTACs utilize azobenzene photoisomerization activated by 390 nm (380-400 nm) light, which is lower-energy and less phototoxic than the 365 nm UV light required for many pc-PROTAC photocleavage systems [1]. pc-PROTACs relying on 365 nm photocleavage are irreversible and cannot be deactivated once activated [2]. The PHOTAC system provides both reversible control and activation with lower-energy visible-range light, improving compatibility with live-cell imaging and reducing photodamage.

visible light activation photocleavage azobenzene isomerization optical control

Dark-State Inactivity Enables Zero-Background Degradation vs. Constitutive Activity of Lenalidomide

PHOTAC-I-3, synthesized using the photo-lenalidomide-acid scaffold, exhibits no detectable degradation of BRD4, BRD3, or BRD2 in the dark but robust degradation upon 390 nm light irradiation [1]. In contrast, lenalidomide alone induces constitutive degradation of IKZF1, IKZF3, and CK1α without external control [2]. This on/off ratio — complete inactivity in dark conditions — is critical for experiments requiring spatial restriction of degradation (e.g., subcellular region-of-interest studies) or temporal synchronization of degradation onset across a cell population.

dark-state inactivity background degradation spatiotemporal control PHOTAC selectivity

Spatiotemporal Resolution: Optical Confinement vs. Systemic Activity of Conventional Lenalidomide

PHOTACs constructed from photo-lenalidomide-acid enable protein degradation to be confined to light-exposed regions, providing spatial resolution that conventional lenalidomide cannot achieve due to its systemic distribution and constitutive activity [1]. This spatiotemporal precision has been demonstrated in PHOTAC-mediated degradation of HDAC6, where degradation occurs only in irradiated cellular subregions [2]. Lenalidomide and other IMiDs diffuse systemically and induce degradation throughout the entire cell population, precluding region-specific or temporally synchronized degradation experiments.

spatiotemporal control subcellular degradation optical pharmacology PHOTAC

Photo-lenalidomide-acid: Validated Research Applications in Targeted Protein Degradation and Chemical Biology


Synthesis of Reversible Photoswitchable BET Degraders (PHOTACs)

Photo-lenalidomide-acid serves as the CRBN-recruiting precursor for synthesizing BRD PHOTAC-I-3, a photoswitchable degrader of BRD2/3/4 proteins. Upon conjugation to the BET bromodomain ligand (+)-JQ1 via a 1,4-diaminobutane spacer, the resulting PHOTAC exhibits no degradation activity in the dark but degrades BRD4, BRD3, and (to a lesser extent) BRD2 upon 390 nm light irradiation [1]. This enables optical control of BET protein levels with reversible activation and deactivation, a capability not achievable with lenalidomide-based PROTACs or irreversible pc-PROTACs. Researchers can use this scaffold to study the kinetics of BET protein recovery following degradation cessation [1].

Light-Controlled FKBP12 Degradation for Conditional Protein Stability Studies

Photo-lenalidomide-acid can be conjugated to an FKBP12-targeting ligand to generate PHOTAC-II-5, enabling optical control of FKBP12 degradation [1]. FKBP12 is a widely used model system for studying conditional protein stability and degron biology. Unlike lenalidomide, which cannot be optically controlled, PHOTAC-II-5 provides reversible, wavelength-dependent degradation of FKBP12, allowing researchers to synchronize degradation onset across cell populations or restrict degradation to defined subcellular regions. This application is particularly valuable for time-resolved studies of protein function loss and downstream signaling effects [1].

Spatiotemporally Restricted HDAC6 Degradation in Live-Cell Imaging

Recent studies have extended the PHOTAC platform to HDAC6, demonstrating that photo-lenalidomide-acid-derived PHOTACs enable light-controlled degradation of histone deacetylase 6 with subcellular spatial precision [2]. PHOTAC 12 exhibits no HDAC6 degradation in the dark but shows significant degradation upon 390 nm activation to its cis-state, correlating with improved ternary complex formation [2]. This application is critical for dissecting the distinct roles of nuclear versus cytoplasmic HDAC6 pools and for understanding compartment-specific functions of deacetylase activity in cellular processes such as aggresome formation and cell migration [2].

Custom PHOTAC Library Synthesis via Carboxylic Acid Conjugation

The carboxylic acid functional handle on photo-lenalidomide-acid enables direct amide coupling to diverse amine-containing linkers and target-binding warheads, facilitating rapid synthesis of custom PHOTAC libraries for target-of-interest validation [1]. This modular approach eliminates the need for de novo synthesis of photoswitchable CRBN ligands for each new target, significantly reducing synthetic burden compared to building custom lenalidomide-based PROTACs that require individual functionalization. Researchers can screen multiple linker lengths and target ligands while maintaining the same photoswitchable CRBN-binding scaffold, accelerating identification of optimal degradation conditions for novel protein targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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